molecular formula C10H9ClO3 B1403619 3-(3-Chlorophenyl)oxetane-3-carboxylic acid CAS No. 1393531-96-8

3-(3-Chlorophenyl)oxetane-3-carboxylic acid

Cat. No. B1403619
M. Wt: 212.63 g/mol
InChI Key: CSSWOQPCIFLTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)oxetane-3-carboxylic acid, or 3-CPO, is an important organic compound used in the synthesis of various other compounds. It has a wide range of applications in both scientific research and laboratory experiments.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 3-(3-Chlorophenyl)oxetane-3-carboxylic acid, are recognized for their role as precursors in various industrial chemicals. Their production through engineered microbes like Escherichia coli and Saccharomyces cerevisiae has been explored. However, these acids can inhibit microbial growth at concentrations lower than desired for industrial yield, impacting their use in biorenewable chemical production. The review by Jarboe et al. (2013) outlines the effects of carboxylic acids on microbial cell membranes and internal pH, suggesting metabolic engineering strategies to enhance microbial tolerance and performance (Jarboe, Royce, & Liu, 2013).

Anticancer Potential of Cinnamic Acid Derivatives

The structural similarity of cinnamic acid derivatives to 3-(3-Chlorophenyl)oxetane-3-carboxylic acid has drawn interest in their anticancer properties. De, Baltas, and Bedos-Belval (2011) reviewed the synthesis and biological evaluation of various cinnamic acid derivatives, highlighting their potential as traditional and novel antitumor agents. The chemical properties of these compounds allow for diverse reactions, offering avenues for medicinal research and drug development (De, Baltas, & Bedos-Belval, 2011).

Liquid-Liquid Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams is vital for their application in producing bio-based plastics. Sprakel and Schuur (2019) reviewed solvent developments for liquid-liquid extraction (LLX) of carboxylic acids, discussing new solvents like ionic liquids and traditional amine-based systems. This research is critical for recovering carboxylic acids efficiently from diluted streams, pointing towards sustainable production methods (Sprakel & Schuur, 2019).

Phosphonic Acid Applications

Phosphonic acids, structurally related to carboxylic acids, have wide applications, including drug development and surface functionalization. Sevrain et al. (2017) provided an overview of the synthesis and diverse applications of phosphonic acids, reflecting on their bioactive properties and use in creating supramolecular materials. This comprehensive review underscores the versatility of phosphonic acids and their analogs in various research fields, including their potential as bioisosteres for carboxylic acids (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Environmental Impact of Organochlorine Compounds

The environmental impact of chlorophenols, closely related to the structure of 3-(3-Chlorophenyl)oxetane-3-carboxylic acid, has been extensively reviewed. Krijgsheld and Gen (1986) evaluated the toxic effects of chlorophenols on aquatic and mammalian life, highlighting their moderate toxicity and potential for bioaccumulation. Understanding the environmental behavior of these compounds is crucial for assessing the risks associated with their use and for developing strategies to mitigate their impact (Krijgsheld & Gen, 1986).

properties

IUPAC Name

3-(3-chlorophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSWOQPCIFLTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)oxetane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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